2-(Pentyloxy)benzaldehyde
Description
Contextualization of Alkoxy-Substituted Benzaldehydes in Organic Chemistry
The synthesis of alkoxy-substituted benzaldehydes can be achieved through various methods, including the formylation of corresponding alkoxy-substituted benzenes. google.comgoogleapis.com These synthetic routes are continually being optimized to improve yield and purity. googleapis.com The reactivity of these compounds is characterized by the aldehyde functional group, which readily undergoes nucleophilic addition and condensation reactions, and the aromatic ring, which can participate in electrophilic substitution reactions. smolecule.comksu.edu.sa
The Significance of the Pentyloxy Moiety in Aromatic Systems
The pentyloxy group (–OC5H11), a five-carbon alkyl chain attached to an oxygen atom, imparts specific characteristics to the aromatic system of 2-(pentyloxy)benzaldehyde. This group influences the molecule's physical properties, such as its solubility and boiling point. ontosight.ai The presence of the pentyloxy group can also affect the compound's biological activity and its applications in materials science. ontosight.aiontosight.ai
For instance, the lipophilic nature of the pentyloxy group can be a crucial factor in the design of new pharmaceutical agents, potentially influencing how the molecule interacts with biological membranes. ontosight.ai In the realm of materials science, the incorporation of such flexible alkyl chains can influence the liquid crystalline properties of molecules, a key aspect in the development of displays and sensors. ontosight.airesearchgate.net
Current Research Trajectories and Potential of this compound
Current research involving this compound and its derivatives is diverse. The compound serves as a precursor in the synthesis of more complex molecules with potential applications in various fields. For example, it is used in the creation of novel thiazole (B1198619) derivatives that have been investigated for their antibacterial properties. tandfonline.com
Furthermore, derivatives of this compound are being explored for their potential in materials science. For example, some derivatives have been studied for their liquid crystal properties, which are essential for applications in electronic displays. researchgate.net The synthesis of chalcones from pentyloxy-substituted benzaldehydes has also been a subject of interest due to the potential antioxidant and anti-inflammatory properties of these resulting compounds. ontosight.ai
The versatility of this compound as a chemical intermediate is further highlighted by its use in the synthesis of various organic structures, including those with potential applications in proteomics research and as radiolabeled compounds for imaging techniques like Positron Emission Tomography (PET). smolecule.comrug.nl
Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound | 5-Chloro-2-(pentyloxy)benzaldehyde | 4-Fluoro-2-[(n-pentyloxy)methyl]benzaldehyde |
| CAS Number | 7091-14-7 matrixscientific.com | 81995-30-4 smolecule.com | 1443348-28-4 nih.gov |
| Molecular Formula | C12H16O2 matrixscientific.com | C12H15ClO2 smolecule.com | C13H17FO2 nih.gov |
| Molecular Weight | 192.26 g/mol matrixscientific.com | 226.70 g/mol smolecule.com | 224.27 g/mol nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pentoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-3-6-9-14-12-8-5-4-7-11(12)10-13/h4-5,7-8,10H,2-3,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLIYWNHNIPFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290521 | |
| Record name | 2-(pentyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7091-14-7 | |
| Record name | 7091-14-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(pentyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Pentyloxy Benzaldehyde and Analogues
Etherification Strategies for Aromatic Aldehydes
Etherification represents a common and direct route to 2-(pentyloxy)benzaldehyde, starting from a hydroxybenzaldehyde precursor. This approach focuses on forming the ether bond between the pentyl group and the phenolic oxygen of the benzaldehyde (B42025).
Williamson Ether Synthesis via Halogenated Pentane (B18724) Derivatives and Hydroxybenzaldehydes
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and is widely applied in the synthesis of this compound. wvu.edulibretexts.orgnumberanalytics.com This S\textsubscript{N}2 reaction involves the nucleophilic substitution of a halide from a halogenated pentane by a phenoxide ion. wvu.edulibretexts.orgjk-sci.com
In a typical procedure, a hydroxybenzaldehyde, such as salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), is treated with a base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide. wvu.edujk-sci.com Common bases for this purpose include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). jk-sci.comprepchem.com The reaction is generally carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). prepchem.com Following the formation of the phenoxide, a pentyl halide, such as pentyl bromide or 1,5-dibromopentane (B145557), is introduced, and the mixture is heated to facilitate the nucleophilic attack and subsequent formation of the ether linkage. prepchem.com For instance, the synthesis of 2-(5-bromopentoxy)benzaldehyde is achieved by reacting salicylaldehyde with 1,5-dibromopentane in the presence of potassium carbonate and a catalytic amount of potassium iodide in refluxing acetone. prepchem.com
The efficiency of the Williamson ether synthesis can be influenced by several factors, including the choice of base, solvent, and reaction temperature. jk-sci.com The use of phase-transfer catalysts can also enhance the reaction rate and yield.
Alkylation of Pre-functionalized Benzaldehyde Scaffolds
This strategy is conceptually similar to the Williamson ether synthesis and focuses on the O-alkylation of a hydroxybenzaldehyde. The term "pre-functionalized benzaldehyde scaffolds" simply refers to benzaldehyde derivatives that already contain a hydroxyl group available for alkylation. The synthesis of various alkoxy-hydroxybenzaldehydes has been reported using this approach, where a hydroxybenzaldehyde is reacted with an appropriate alkylating agent. google.comgoogle.com
The reaction conditions are analogous to those described for the Williamson ether synthesis. A base is used to deprotonate the phenolic hydroxyl group, and an alkyl halide serves as the electrophile. google.com For example, the preparation of various alkoxyphenols, which are precursors to the corresponding aldehydes, involves the O-alkylation of a hydroxyphenol with an alkyl halide in the presence of a Brønsted base and an organic solvent. google.com The resulting alkoxyphenol can then be converted to the desired alkoxyhydroxybenzaldehyde through a subsequent formylation step. google.com
Formylation Approaches for Benzaldehyde Ring Systems
An alternative synthetic route involves introducing the aldehyde (formyl) group onto a benzene (B151609) ring that is already substituted with a pentyloxy group. This method is particularly useful when the desired starting pentyloxy-substituted aniline (B41778) or a related precursor is readily available.
Vilsmeier-Haack Reaction in Pentyloxy-Substituted Aniline Precursors
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, such as anilines and phenols. wikipedia.orgorganic-chemistry.orgtcichemicals.commychemblog.com The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. mychemblog.com
The mechanism involves the electrophilic attack of the Vilsmeier reagent on the electron-rich pentyloxy-substituted aromatic ring. mychemblog.com The resulting iminium ion is then hydrolyzed during aqueous workup to yield the corresponding aldehyde. wikipedia.orgmychemblog.com This reaction generally proceeds with high regioselectivity, with the formyl group being introduced at the position most activated by the electron-donating groups on the ring, often the para position to the activating group. tcichemicals.commychemblog.com While direct examples for pentyloxy-substituted anilines leading to this compound are not prevalent in the provided results, the reaction is a standard method for formylating activated aromatic systems. wikipedia.orgorganic-chemistry.org
| Reagent Component | Function |
| N,N-Dimethylformamide (DMF) | Source of the formyl group |
| Phosphorus Oxychloride (POCl₃) | Activates DMF to form the Vilsmeier reagent |
| Pentyloxy-substituted Aniline | Electron-rich aromatic substrate |
| Water (during workup) | Hydrolyzes the intermediate iminium salt to the aldehyde |
Sommelet Reaction and Analogous Oxidative Protocols for Aldehyde Generation
The Sommelet reaction provides a method to convert a benzyl (B1604629) halide into an aldehyde. wikipedia.org This reaction involves treating the benzyl halide with hexamine (hexamethylenetetramine), followed by hydrolysis. wikipedia.orgorganicreactions.org The initial step is the formation of a quaternary ammonium (B1175870) salt from the benzyl halide and hexamine. wikipedia.org Subsequent hydrolysis, often in the presence of an acid, leads to the formation of the aldehyde. organicreactions.orgfarmaciajournal.com
This method could be applied to the synthesis of this compound by starting with 2-(pentyloxy)benzyl halide. The reaction is a formal oxidation of the benzylic carbon. wikipedia.org The Sommelet reaction has been successfully used for the synthesis of various aromatic and heterocyclic aldehydes. farmaciajournal.com For instance, thiophene-2-carboxaldehyde can be prepared from 2-chloromethylthiophene using this method. wikipedia.org
Analogous oxidative protocols might involve the direct oxidation of a 2-(pentyloxy)benzyl alcohol to the corresponding aldehyde using a mild oxidizing agent.
Preparation of Specific this compound Derivatives
The synthesis of specific derivatives of this compound often employs the foundational reactions described above, with modifications to accommodate other substituents on the aromatic ring.
2-hydroxy-4-(pentyloxy)benzaldehyde
The synthesis of 2-hydroxy-4-(pentyloxy)benzaldehyde typically starts from a dihydroxybenzaldehyde precursor. A common starting material is 2,4-dihydroxybenzaldehyde (B120756). Selective alkylation of the hydroxyl group at the 4-position is key to this synthesis. This selectivity is often achieved by exploiting the different acidities of the two hydroxyl groups or by using protecting group strategies. The hydroxyl group at the 4-position is generally more nucleophilic and less sterically hindered, favoring its alkylation. The reaction would proceed via a Williamson ether synthesis, where 2,4-dihydroxybenzaldehyde is treated with a pentyl halide in the presence of a base.
A study on the synthesis of Schiff bases of 4-n-alkoxy-2-hydroxy benzaldehyde mentions the preparation of these precursors, which would include the pentyloxy derivative. researchgate.net The compound 2-hydroxy-4-(pentyloxy)benzaldehyde is noted as a colorless to pale yellow liquid with a melting point of 40-42°C and is used as an intermediate in the synthesis of other organic compounds. lookchem.com
3-methoxy-2-(pentyloxy)benzaldehyde (B7793468)
The synthesis of 3-methoxy-2-(pentyloxy)benzaldehyde would likely start from 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin). The Williamson ether synthesis would be the most direct route, involving the deprotonation of the phenolic hydroxyl group of o-vanillin with a suitable base, followed by reaction with a pentyl halide. This would selectively form the ether at the 2-position, yielding the desired product. The presence of the methoxy (B1213986) group at the 3-position influences the electronic properties of the ring but does not typically interfere with the etherification at the adjacent hydroxyl group. The compound is listed in chemical supplier databases, indicating its accessibility through synthesis. bldpharm.comsigmaaldrich.com
| Derivative | Starting Material | Key Reaction |
| 2-hydroxy-4-(pentyloxy)benzaldehyde | 2,4-dihydroxybenzaldehyde | Selective Williamson Ether Synthesis |
| 3-methoxy-2-(pentyloxy)benzaldehyde | 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) | Williamson Ether Synthesis |
Environmentally Benign Synthetic Routes to Alkoxybenzaldehydes
The development of environmentally benign synthetic methodologies for alkoxybenzaldehydes, including this compound and its analogues, is a significant focus in green chemistry. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional synthetic methods. Key strategies include the use of phase-transfer catalysis, microwave-assisted synthesis, and solvent-free reaction conditions.
One common and efficient method for preparing alkoxybenzaldehydes is through the Williamson ether synthesis, which involves the alkylation of a hydroxybenzaldehyde. Greener variations of this reaction focus on the use of less hazardous solvents and energy-efficient heating methods. For instance, the synthesis of 4-alkoxybenzaldehydes has been achieved by reacting 4-hydroxybenzaldehyde (B117250) with various alkyl halides. ajgreenchem.comresearchgate.net In a typical procedure, 4-hydroxybenzaldehyde is dissolved in a solvent like dimethylformamide (DMF), and a base such as sodium hydroxide or potassium carbonate is added. ajgreenchem.comresearchgate.net Following this, the appropriate alkyl halide is introduced, and the mixture is heated to produce the desired alkoxybenzaldehyde. ajgreenchem.comresearchgate.net The "greenness" of this approach can be enhanced by optimizing reaction conditions to reduce reaction times and energy consumption.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis (PTC) is a powerful technique in green chemistry that facilitates the reaction between reactants located in different immiscible phases (e.g., aqueous and organic). wikipedia.orgacenet.edu This method often eliminates the need for expensive, anhydrous, and aprotic solvents, and can lead to increased reaction rates and higher yields. crdeepjournal.orgrjptonline.org In the synthesis of alkoxybenzaldehydes, a phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, transports the phenoxide ion (generated from hydroxybenzaldehyde in the aqueous phase) into the organic phase, where it can react with the alkyl halide. wikipedia.orgacenet.educrdeepjournal.org This technique is particularly advantageous for industrial applications due to its efficiency and the potential for catalyst recycling. wikipedia.orgcrdeepjournal.org
A general procedure for the PTC synthesis of aromatic aldehydes involves the oxidation of alkyl-substituted aromatic compounds. rjptonline.org For the synthesis of alkoxybenzaldehydes via Williamson ether synthesis, the use of a phase-transfer catalyst like tetra-n-butylammonium hydrogen sulphate can facilitate the reaction between the sodium salt of a hydroxybenzaldehyde and an alkyl halide under mild conditions. rjptonline.orguludag.edu.tr
Interactive Data Table: Phase-Transfer Catalyzed Synthesis of Alkoxybenzaldehyde Analogues
| Starting Material | Alkylating Agent | Catalyst | Solvent System | Temp. (°C) | Yield (%) | Reference |
| Substituted Toluene | Sodium Bromate | Tetrabutylammonium hydrogen sulphate | Acetonitrile/Water/Glacial Acetic Acid | 90 | Good | rjptonline.org |
| o-Chloronitrobenzene | Potassium Phenoxide | Tetra-n-butylphosphonium bromide | Not specified (Solid-Liquid PTC) | Not specified | High | crdeepjournal.org |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry tool, offering benefits such as dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.govscispace.com The direct interaction of microwave irradiation with polar molecules results in rapid and uniform heating of the reaction mixture. researchgate.net
This technique has been successfully applied to various reactions, including the synthesis of heterocyclic compounds derived from aldehydes. nih.govmdpi.com For instance, the condensation of aromatic aldehydes with other reagents to form chalcones and subsequently pyrazolines can be achieved in minutes with high yields under microwave irradiation, whereas conventional methods may require hours. nih.gov The synthesis of α,β-unsaturated compounds from aromatic aldehydes has also been efficiently carried out under solvent-free microwave conditions. oatext.com While a specific microwave-assisted synthesis for this compound is not detailed in the provided sources, the general applicability of this method to reactions involving benzaldehyde derivatives suggests its potential for a greener synthesis of this compound. oatext.comnih.gov
Interactive Data Table: Microwave-Assisted Synthesis of Benzaldehyde Derivatives
| Reactants | Product Type | Conditions | Reaction Time | Yield (%) | Reference |
| 2-Acetylnaphthalene, Benzaldehydes | Chalcones | 1M KOC₂H₅/C₂H₅OH, 300W | Few minutes | 80-95 | nih.gov |
| Chalcones, Hydrazines | 2-Pyrazolines | Glacial AcOH, 300W | Several minutes | 82-99 | nih.gov |
| Aromatic Aldehydes, Cyanoacetamide | α,β-Unsaturated Compounds | Sodium Acetate, Solvent-free | Not specified | High | oatext.com |
| Benzaldehyde, Iodoethane, etc. | Imidazo[1,5-a]pyridinium Salts | Acetonitrile, 155°C | 50 minutes | 48 | mdpi.com |
Solvent-Free Synthesis
Conducting reactions in the absence of a solvent is a primary goal of green chemistry, as it eliminates solvent waste, which is a major contributor to environmental pollution from the chemical industry. scirp.org Solvent-free, or neat, reactions can lead to higher efficiency, easier product separation, and reduced environmental impact. scirp.orgrsc.org
The synthesis of imine derivatives from benzaldehyde and various amines has been successfully demonstrated under solvent- and catalyst-free conditions, with the removal of the water by-product under reduced pressure driving the reaction to completion in high yields. scirp.org Another example is the one-pot, four-component synthesis of 2H-indazolo[2,1-b]phthalazine-triones from aldehydes, which proceeds in high to excellent yields under solvent-free conditions at 80 °C using a magnetic nanoparticle catalyst that can be easily recovered and reused. rsc.org These examples highlight the potential for developing a solvent-free synthetic route for this compound, likely involving the reaction of 2-hydroxybenzaldehyde with a pentyloxy source under heat or with the aid of a recyclable catalyst.
Chemical Reactivity and Mechanistic Investigations of 2 Pentyloxy Benzaldehyde
Carbonyl Condensation Reactions
The carbonyl carbon of the aldehyde group in 2-(pentyloxy)benzaldehyde is electrophilic and readily undergoes condensation reactions with various nucleophiles, particularly those with active methylene (B1212753) groups or primary amines. These reactions are fundamental for constructing larger, more complex molecular architectures.
Knoevenagel Condensation for α,β-Unsaturated Systems (e.g., with malononitrile)
The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon double bonds. purechemistry.orgwikipedia.org It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.orgpw.live For this compound, this reaction provides a pathway to synthesize α,β-unsaturated systems, which are valuable intermediates. bhu.ac.in
When this compound is treated with malononitrile (B47326) in the presence of a basic catalyst, it yields 2-(2-(pentyloxy)benzylidene)malononitrile. The mechanism proceeds in three main steps: purechemistry.org
Deprotonation: The basic catalyst removes a proton from the acidic methylene group of malononitrile to form a highly nucleophilic enolate ion. purechemistry.orgpearson.com
Nucleophilic Addition: The enolate ion attacks the electrophilic carbonyl carbon of this compound, forming a new carbon-carbon bond and an intermediate aldol-type product. purechemistry.org
Elimination: The intermediate undergoes dehydration, eliminating a molecule of water to form the stable, conjugated α,β-unsaturated product. purechemistry.org
Various catalysts can be employed, including weak amines like piperidine, or green alternatives such as deep eutectic solvents (DESs) or Brønsted-acidic ionic liquids, which can enhance reaction rates and facilitate easier product separation. organic-chemistry.orgresearchgate.netasianpubs.org
Table 1: Knoevenagel Condensation of this compound with Malononitrile
| Reactant 1 | Reactant 2 | Catalyst Examples | Product |
|---|
Claisen-Schmidt Condensation Leading to Chalcone (B49325) Analogues
The Claisen-Schmidt condensation is a specific type of aldol (B89426) condensation between an aromatic aldehyde (lacking α-hydrogens), such as this compound, and an aliphatic or aromatic ketone. wikipedia.orgiitk.ac.in This reaction is a primary method for synthesizing chalcones, which are 1,3-diaryl-2-propen-1-ones and serve as precursors for flavonoids and other biologically important molecules. jetir.orgnih.gov
In this reaction, a strong base (like sodium hydroxide (B78521) or potassium hydroxide) deprotonates the α-carbon of the ketone, generating an enolate. jetir.orgsaudijournals.com This enolate then acts as the nucleophile, attacking the carbonyl carbon of this compound. The subsequent dehydration of the aldol adduct yields the characteristic α,β-unsaturated ketone structure of a chalcone analogue. jetir.org Solvent-free methods have also been developed, offering a greener alternative to traditional solvent-based procedures. jetir.org
Table 2: Claisen-Schmidt Condensation for Chalcone Analogue Synthesis
| Aromatic Aldehyde | Ketone Example | Base Catalyst | Product Class |
|---|
Formation of Schiff Bases with Primary Amine Nucleophiles
This compound readily reacts with primary amines to form Schiff bases, also known as imines. jmchemsci.com This condensation reaction involves the nucleophilic addition of the primary amine to the aldehyde's carbonyl group, forming an unstable carbinolamine intermediate. jmchemsci.com This intermediate then spontaneously dehydrates, often under mild acidic catalysis, to yield the stable C=N double bond of the imine. jmchemsci.comrecentscientific.com
This reaction is highly versatile and can be performed with a wide range of primary amines (both aliphatic and aromatic). The resulting Schiff bases are important ligands in coordination chemistry and are used as intermediates in the synthesis of various heterocyclic compounds. researchgate.netnih.gov
Table 3: Schiff Base Formation from this compound
| Aldehyde | Amine Nucleophile | Product |
|---|
Oxidation and Reduction Transformations of the Aldehyde Functionality
The aldehyde group of this compound is susceptible to both oxidation and reduction, providing synthetic routes to the corresponding carboxylic acid and alcohol, respectively.
The oxidation of this compound to 2-(pentyloxy)benzoic acid can be achieved using various oxidizing agents commonly employed for aldehyde-to-carboxylic acid transformations. nih.gov These include reagents like potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder, more selective methods. nih.gov For instance, silver(I)-catalyzed aerobic oxidation in water presents a green and efficient method for converting substituted benzaldehydes into their corresponding benzoic acids with high yields. nih.gov
Conversely, the reduction of the aldehyde group to a primary alcohol, yielding 2-(pentyloxy)benzyl alcohol , is readily accomplished. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). orientjchem.orggoogle.com Catalytic hydrogenation can also be employed. These methods are generally efficient and high-yielding, selectively reducing the aldehyde without affecting the aromatic ring or the ether linkage. orientjchem.orgnih.gov
Table 4: Oxidation and Reduction of this compound
| Transformation | Reagent Examples | Product |
|---|---|---|
| Oxidation | KMnO₄, Jones Reagent, Ag(I)/O₂ nih.gov | 2-(Pentyloxy)benzoic acid chemicalbook.comnih.gov |
Nucleophilic Aromatic Substitution Reactions on Halogenated Precursors
The synthesis of this compound itself often involves a nucleophilic aromatic substitution (SₙAr) reaction. wikipedia.org This pathway is viable when a suitable leaving group, such as a halogen, is positioned on the aromatic ring, which is also activated by an electron-withdrawing group. wikipedia.orgmasterorganicchemistry.com
A common synthetic route starts with a halogenated benzaldehyde (B42025), such as 2-fluorobenzaldehyde (B47322) or 2-chlorobenzaldehyde. The pentyloxy group is introduced by reacting the halogenated precursor with sodium pentoxide (prepared from pentanol (B124592) and a strong base like sodium hydride). The electron-withdrawing aldehyde group activates the ortho-positioned halide towards nucleophilic attack. The fluoride (B91410) is a particularly good leaving group in SₙAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to attack by the pentoxide nucleophile. youtube.com
An alternative and widely used method is the Williamson ether synthesis, where 2-hydroxybenzaldehyde (salicylaldehyde) is first deprotonated with a base (e.g., K₂CO₃, NaOH) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a pentyl halide (e.g., 1-bromopentane).
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. pressbooks.pubhu.edu.jo The reactivity and regioselectivity of the benzene ring in this compound are governed by the combined electronic effects of the aldehyde (-CHO) and pentyloxy (-OC₅H₁₁) groups.
Pentyloxy Group (-OC₅H₁₁): This is an alkoxy group, which is strongly activating and an ortho, para-director. masterorganicchemistry.com It activates the ring towards electrophilic attack by donating electron density through resonance via the oxygen's lone pairs.
Aldehyde Group (-CHO): This is a meta-directing and strongly deactivating group. masterorganicchemistry.com It deactivates the ring by inductively withdrawing electron density and through resonance.
The directing effects of these two groups are in conflict. The powerful activating and ortho, para-directing nature of the pentyloxy group typically dominates the deactivating, meta-directing influence of the aldehyde. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the pentyloxy group (positions 3, 5, and 1, though position 1 is occupied). However, the aldehyde group deactivates the entire ring, making the reaction conditions for EAS generally harsher than for benzene itself. masterorganicchemistry.com The substitution will preferentially occur at the position least sterically hindered and most electronically favored, which is often position 5 (para to the pentyloxy group).
Table 5: Directing Effects in Electrophilic Aromatic Substitution
| Substituent | Type | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -OC₅H₁₁ (Pentyloxy) | Pi (π) Donor | Activating masterorganicchemistry.com | Ortho, Para |
Reactions Involving Organometallic Reagents
The aldehyde functionality in this compound is a prime target for nucleophilic attack by organometallic reagents. Reagents such as Grignard (R-MgX) and organolithium (R-Li) compounds act as potent sources of carbanions, which readily add to the electrophilic carbonyl carbon. libretexts.org The general mechanism involves the nucleophilic addition to the carbonyl group, forming a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the intermediate to yield a secondary alcohol. libretexts.org For instance, the reaction of this compound with a Grignard reagent like methyl magnesium bromide would produce 1-(2-(pentyloxy)phenyl)ethanol.
While direct addition is a fundamental reaction, the high reactivity of aldehydes can be a challenge in more complex syntheses, especially during transition metal-catalyzed cross-coupling reactions where the organometallic reagent could attack the aldehyde instead of participating in the desired catalytic cycle. rug.nl To overcome this, a two-step, one-pot procedure has been developed for functionalized benzaldehydes. rug.nl This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, which effectively protects the latent aldehyde group. rug.nl This protection strategy allows for subsequent cross-coupling with strongly nucleophilic organometallic reagents to introduce various alkyl and aryl substituents at other positions on the aromatic ring. rug.nlsmolecule.com
| Reagent Type | Example Reagent | Intermediate | Final Product (after workup) |
| Grignard Reagent | Phenylmagnesium Bromide (PhMgBr) | Magnesium Alkoxide | (2-(Pentyloxy)phenyl)(phenyl)methanol |
| Organolithium Reagent | n-Butyllithium (n-BuLi) | Lithium Alkoxide | 1-(2-(Pentyloxy)phenyl)pentan-1-ol |
| Acetylide Anion | Sodium Acetylide (HC≡CNa) | Sodium Alkoxide | 1-(2-(Pentyloxy)phenyl)prop-2-yn-1-ol |
Wittig Reactions for the Assembly of Conjugated Systems
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.org This reaction offers the significant advantage of forming the carbon-carbon double bond at a specific, unambiguous location, which is crucial for the synthesis of conjugated systems. libretexts.org The reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which attacks the aldehyde. pressbooks.pub
For this compound, the reaction would proceed via the nucleophilic attack of the ylide's carbanion on the carbonyl carbon. This leads to the formation of a four-membered ring intermediate called an oxaphosphetane. stackexchange.com This strained ring rapidly decomposes to yield the final alkene and a stable byproduct, triphenylphosphine (B44618) oxide, the formation of which is a major driving force for the reaction. libretexts.orgpressbooks.pub
The stereochemistry of the resulting alkene (E or Z configuration) is highly dependent on the nature of the Wittig reagent used. wikipedia.org
Unstabilized Ylides (where the R group on the carbanion is an alkyl group) typically react with aldehydes to form Z-alkenes as the major product. wikipedia.orgstackexchange.com
Stabilized Ylides (where the R group is an electron-withdrawing group like an ester or ketone) predominantly yield E-alkenes. wikipedia.org
By selecting the appropriate phosphonium ylide, various conjugated vinyl-aromatic systems can be synthesized from this compound.
| Ylide Type | Example Wittig Reagent | Expected Major Product from this compound |
| Unstabilized | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-(Pentyloxy)-2-vinylbenzene |
| Unstabilized | Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | (Z)-1-(Pentyloxy)-2-(prop-1-en-1-yl)benzene |
| Stabilized | (Triphenylphosphoranylidene)acetaldehyde (Ph₃P=CHCHO) | (E)-3-(2-(Pentyloxy)phenyl)acrylaldehyde |
| Semistabilized | Benzylidenetriphenylphosphorane (Ph₃P=CHPh) | 1-(Pentyloxy)-2-stilbene (mixture of E/Z isomers) |
Participation in Multicomponent Reaction Frameworks
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. malayajournal.org These reactions are valued for their atom economy, step efficiency, and ability to rapidly generate molecular complexity. beilstein-journals.org
As an aldehyde, this compound is a suitable electrophilic component for a variety of MCRs. In many frameworks, particularly those catalyzed by transition metals like copper(II) triflate (Cu(OTf)₂), the aldehyde reacts first with a nucleophile (often an amine) to form an in-situ imine or iminium ion intermediate. beilstein-journals.org This intermediate is then intercepted by the third component. For example, in a reaction analogous to the synthesis of tetrahydropyridines, this compound could react with an aniline (B41778) and an alkyne in the presence of a catalyst. beilstein-journals.org Similarly, MCRs involving 2-substituted benzaldehydes have been shown to produce complex heterocyclic systems such as isoquinolines and 2H-isoindoles. rsc.org
| MCR Type | Example Reactants (with this compound) | Catalyst | Potential Product Class |
| Aza-Diels-Alder | Aniline, Danishefsky's diene | Lewis Acid (e.g., Cu(OTf)₂) | Substituted Tetrahydropyridinone |
| Three-component Isoquinoline Synthesis | Primary Amine, Diphenylphosphine oxide | Zirconium(IV) chloride | Phosphinoyl-functionalized Dihydroisoquinoline |
| Biginelli-like Reaction | Urea (B33335), Ethyl acetoacetate | Acid/Base | Dihydropyrimidinone derivative |
Polymerization Tendencies and Oligomer Formation
While aldehydes are not typically used as monomers in classical polymerization, certain substituted benzaldehydes exhibit tendencies to form oligomers or participate in polymer-forming reactions under specific conditions. Research on structurally analogous compounds provides insight into this potential reactivity for this compound. For example, 4-phenoxybenzaldehyde, which also possesses an ether linkage, has been observed to form di- and trimeric products (oligomers) under thiomethylative Friedel-Crafts conditions. This reactivity is attributed to the electron-rich phenoxy group facilitating further electrophilic substitution.
Given the presence of the activating pentyloxy group, it is plausible that this compound could undergo similar oligomerization under strong electrophilic or acidic conditions. The classification of this compound within product categories for polymer science and its potential use in creating novel materials further supports its relevance in this field. smolecule.combldpharm.com
| Compound | Reaction Condition | Observed Reactivity |
| 4-Phenoxybenzaldehyde | Thiomethylative Friedel-Crafts | Forms di- and trimeric oligomers |
| 2-Phenylbenzaldehyde | Thiomethylative Friedel-Crafts | Cyclizes cleanly into fluorene (B118485) derivatives |
| This compound | (Hypothetical) Strong Acid/Electrophile | Potential for oligomerization via electrophilic aromatic substitution |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.
The ¹H NMR spectrum of 2-(Pentyloxy)benzaldehyde provides specific information about the number, environment, and connectivity of every proton in the molecule. The spectrum is characterized by distinct signals for the aldehyde proton, the four protons on the aromatic ring, and the eleven protons of the pentyloxy side chain. The ortho-substitution pattern on the benzene (B151609) ring leads to complex splitting patterns for the aromatic protons.
Key features in the ¹H NMR spectrum include:
A highly deshielded singlet for the aldehyde proton (-CHO), typically found at a high chemical shift.
A triplet corresponding to the two protons of the methylene (B1212753) group directly attached to the ether oxygen (-O-CH₂-).
A characteristic set of multiplets for the four distinct protons on the 1,2-disubstituted aromatic ring.
A series of multiplets for the internal methylene groups of the pentyl chain.
A triplet for the terminal methyl group (-CH₃) of the pentyl chain, located in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Aldehyde H (-CHO) | ~10.4 | Singlet (s) | - | 1H |
| Aromatic H (H6) | ~7.8 | Doublet of doublets (dd) | J ≈ 7.7, 1.8 | 1H |
| Aromatic H (H4) | ~7.5 | Triplet of doublets (td) | J ≈ 8.4, 1.8 | 1H |
| Aromatic H (H5) | ~7.1 | Triplet (t) | J ≈ 7.5 | 1H |
| Aromatic H (H3) | ~7.0 | Doublet (d) | J ≈ 8.4 | 1H |
| Methylene H (-OCH₂) | ~4.1 | Triplet (t) | J ≈ 6.5 | 2H |
| Methylene H (-OCH₂CH₂) | ~1.9 | Multiplet (m) | - | 2H |
| Methylene H (-CH₂CH₂CH₃) | ~1.5 | Multiplet (m) | - | 2H |
| Methylene H (-CH₂CH₃) | ~1.4 | Multiplet (m) | - | 2H |
| Methyl H (-CH₃) | ~0.9 | Triplet (t) | J ≈ 7.0 | 3H |
The ¹³C NMR spectrum confirms the carbon framework of the molecule, showing distinct signals for each of the 12 unique carbon atoms. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
Key signals in the ¹³C NMR spectrum are:
The carbonyl carbon of the aldehyde group, which appears at a very low field (~190 ppm).
Six distinct signals in the aromatic region (110-165 ppm), with the carbon atom directly bonded to the ether oxygen (C2) being the most deshielded among the ring carbons.
Five signals in the aliphatic region (< 70 ppm) corresponding to the five carbon atoms of the pentyloxy chain.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde C (C=O) | ~191.5 |
| Aromatic C (C2) | ~161.0 |
| Aromatic C (C6) | ~135.8 |
| Aromatic C (C4) | ~128.5 |
| Aromatic C (C1) | ~125.0 |
| Aromatic C (C5) | ~121.0 |
| Aromatic C (C3) | ~112.5 |
| Methylene C (-OCH₂) | ~68.5 |
| Methylene C (-OCH₂CH₂) | ~29.0 |
| Methylene C (-CH₂CH₂CH₃) | ~28.2 |
| Methylene C (-CH₂CH₃) | ~22.5 |
| Methyl C (-CH₃) | ~14.0 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity.
¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling interactions, which are crucial for tracing the connectivity within proton networks. For this compound, COSY would show correlations between adjacent aromatic protons (H3 with H4, H4 with H5, H5 with H6) and between adjacent protons along the pentyl chain (-OCH₂-CH₂-CH₂-CH₂-CH₃). This helps to assemble the molecular fragments.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (a one-bond ¹JCH coupling). This allows for the definitive assignment of each carbon atom that has protons bonded to it. For example, the aldehyde proton signal at ~10.4 ppm would correlate with the carbonyl carbon signal at ~191.5 ppm, and the OCH₂ proton signal at ~4.1 ppm would correlate with the carbon signal at ~68.5 ppm.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique that shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). This is vital for connecting the molecular fragments. Key HMBC correlations for confirming the structure of this compound would include:
A correlation between the aldehyde proton (CHO) and the aromatic carbons C2 and C6.
Correlations between the protons of the O-CH₂ group and the aromatic carbon C2, which unequivocally confirms the position of the pentyloxy group on the ring.
Correlations from the aromatic proton H3 to carbons C1, C2, and C5.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. The analysis of a related compound, 4-(pentyloxy)benzaldehyde, shows the appearance of a C-O bond vibration in the range of 1217-1352 cm⁻¹. jajgastrohepto.org
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| ~2955, ~2870 | C-H Stretching | Aliphatic (Pentyl) | Medium-Strong |
| ~2850, ~2750 | C-H Stretching | Aldehyde (Fermi double) | Weak-Medium |
| ~1695 | C=O Stretching | Aldehyde (Aromatic) | Strong |
| ~1600, ~1485 | C=C Stretching | Aromatic Ring | Medium |
| ~1245 | C-O-C Stretching | Aryl-Alkyl Ether (asymmetric) | Strong |
| ~1040 | C-O-C Stretching | Aryl-Alkyl Ether (symmetric) | Medium |
| ~750 | C-H Bending | Ortho-disubstituted Aromatic | Strong |
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. Raman data is available for the analogous compound 2-(allyloxy)benzaldehyde. nih.gov For this compound, the Raman spectrum would be expected to prominently feature:
Strong signals from the aromatic C=C stretching and ring "breathing" modes between 1000 cm⁻¹ and 1600 cm⁻¹.
A strong band for the symmetric C-H stretching of the aromatic ring and aliphatic chain near 3000 cm⁻¹.
The carbonyl (C=O) stretch, which is typically weaker in Raman spectra compared to its intense absorption in FT-IR.
Vibrations associated with the C-C backbone of the pentyl chain.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this method confirms the molecular weight and provides invaluable structural information through the analysis of its fragmentation patterns under electron ionization.
The molecular formula for this compound is C₁₂H₁₆O₂. matrixscientific.com This corresponds to a molecular weight of approximately 192.26 g/mol . matrixscientific.com In a mass spectrum, the parent molecular ion peak [M]⁺ would be observed at m/z 192.
The fragmentation of this compound is governed by the functional groups present: the aldehyde, the ether linkage, and the aromatic ring. Key fragmentation processes for carbonyl compounds include alpha-cleavage and McLafferty rearrangements. slideshare.net The fragmentation of benzaldehyde (B42025) derivatives typically involves the loss of the formyl group (•CHO) or a hydrogen atom, followed by the characteristic breakdown of the aromatic ring. docbrown.info
Expected fragmentation pathways for this compound include:
Alpha-Cleavage: Loss of a hydrogen radical from the aldehyde group to form the [M-1]⁺ ion at m/z 191.
Loss of the Formyl Radical: Cleavage of the C-C bond between the ring and the carbonyl group, resulting in the loss of •CHO (29 Da) to yield a fragment at m/z 163.
Ether Bond Cleavage: Scission of the pentyl chain, leading to a prominent ion at m/z 121, corresponding to the [M - C₅H₁₁]⁺ fragment.
McLafferty-type Rearrangement: A rearrangement involving the transfer of a gamma-hydrogen from the pentyl chain to the carbonyl oxygen, followed by the elimination of a neutral pentene molecule (C₅H₁₀, 70 Da), would produce an ion at m/z 122.
Aromatic Ring Fragmentation: The resulting benzoyl-type cations can further fragment, producing characteristic ions for a substituted benzene ring, such as at m/z 77 (phenyl cation) and m/z 51. docbrown.info
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Daltons) | Proposed Fragment Ion | Fragmentation Pathway |
| 192 | [C₁₂H₁₆O₂]⁺ | Molecular Ion (M⁺) |
| 191 | [C₁₂H₁₅O₂]⁺ | Alpha-cleavage: Loss of •H from aldehyde |
| 163 | [C₁₁H₁₅O]⁺ | Loss of formyl radical (•CHO) |
| 122 | [C₇H₆O₂]⁺ | McLafferty Rearrangement: Loss of pentene (C₅H₁₀) |
| 121 | [C₇H₅O₂]⁺ | Ether Cleavage: Loss of pentyl radical (•C₅H₁₁) |
| 77 | [C₆H₅]⁺ | Fragmentation of the aromatic ring |
| 71 | [C₅H₁₁]⁺ | Cleavage of the ether bond with charge on the alkyl chain |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of photons promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths absorbed are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
In this compound, the primary chromophore is the substituted benzene ring conjugated with the carbonyl group of the aldehyde. The pentyloxy group acts as an auxochrome, a group that modifies the light-absorbing properties of the chromophore. The lone pair of electrons on the ether oxygen atom can participate in resonance with the aromatic ring, influencing the energy of the electronic transitions.
The UV-Vis spectrum is expected to display two main types of transitions:
π → π* Transitions: These high-intensity absorptions arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. The presence of the aldehyde and pentyloxy substituents is expected to cause a bathochromic (red) shift in these bands compared to unsubstituted benzene.
n → π* Transitions: This lower-intensity absorption is due to the promotion of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. This transition is characteristic of the carbonyl group and typically appears at a longer wavelength than the π → π* transitions.
Studies on similar benzaldehyde derivatives confirm that UV-Vis spectroscopy is a key method for analyzing their electronic properties and photoisomeric behavior. lookchem.com
Table 2: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Chromophore | Expected Wavelength (λmax) Range | Characteristics |
| π → π | Conjugated aromatic system (Benzene ring + C=O) | 240 - 280 nm | High intensity (strong absorption) |
| n → π | Carbonyl group (C=O) | 280 - 320 nm | Low intensity (weak absorption), sensitive to solvent polarity |
X-ray Crystallography for Solid-State Molecular Geometry
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com By directing a beam of X-rays onto a single crystal of a compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of electron density maps, from which the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined. anton-paar.com
While specific crystallographic data for this compound is not publicly documented, analysis of closely related benzaldehyde derivatives provides a clear indication of the structural information that would be obtained. nih.gov For instance, studies on similar structures reveal detailed insights into molecular planarity, the conformation of substituent groups, and the nature of intermolecular forces that stabilize the crystal lattice. nih.gov
An X-ray crystallographic analysis of this compound would be expected to:
Provide precise measurements of all bond lengths and angles.
Determine the planarity of the benzene ring and the orientation of the aldehyde and pentyloxy substituents relative to it.
Elucidate the conformation of the flexible pentyloxy chain in the solid state.
Identify and characterize any intermolecular interactions, such as C–H···O hydrogen bonds or π–π stacking interactions between aromatic rings, which dictate the crystal packing arrangement. nih.gov
Table 3: Parameters Determined by Single-Crystal X-ray Crystallography
| Parameter | Information Provided | Example from Related Structures nih.gov |
| Crystal System & Space Group | The symmetry of the crystal lattice. | Monoclinic, P2₁/c |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | a, b, c (Å); α, β, γ (°) |
| Bond Lengths | The precise distance between bonded atoms (e.g., C=O, C-O, C-C). | C=O ~1.21 Å; C-O ~1.36 Å |
| Bond Angles | The angles between adjacent bonds (e.g., O-C-C, C-C-C). | ~109° to 120° depending on hybridization |
| Torsional (Dihedral) Angles | The rotation around bonds, defining the molecule's conformation. | Describes the twist of the pentyloxy chain and its orientation to the ring. |
| Intermolecular Interactions | Non-covalent forces holding molecules together in the crystal. | π–π stacking (centroid-centroid distance ~3.8 Å), C–H···O hydrogen bonds. |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-(pentyloxy)benzaldehyde, DFT calculations provide a detailed picture of its geometric, electronic, and vibrational properties.
Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule. For alkoxybenzaldehydes, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable conformation. researchgate.net
The structure of this compound is characterized by a planar benzene (B151609) ring to which an aldehyde group and a pentyloxy group are attached at positions 1 and 2, respectively. The flexibility of the pentyloxy chain allows for multiple conformers. Computational studies on similar molecules, like 2-methoxybenzaldehyde (B41997), reveal that the heavy-atom skeleton tends to be planar, with the molecule adopting an anti-conformation where the C=O bond of the aldehyde and the O-C bond of the alkoxy group point in opposite directions. researchgate.net The crystal structure of 2-methoxybenzaldehyde shows that molecules can self-assemble into dimers through C–H···O hydrogen bonds. mdpi.com A similar planarity and conformational preference would be expected for this compound, with various rotational isomers possible for the pentyl chain.
The optimized geometric parameters, such as bond lengths and angles, can be calculated. For a related compound, 2-methoxybenzaldehyde, DFT calculations have been compared with experimental X-ray diffraction data, showing good agreement. researchgate.net A similar comparison for this compound would be necessary to validate the computational model.
Table 1: Illustrative Calculated Geometric Parameters for 2-Alkoxybenzaldehyde Derivatives Note: This table presents typical bond length and angle values for 2-alkoxybenzaldehyde structures based on published data for analogues like 2-methoxybenzaldehyde. mdpi.comresearchgate.net
| Parameter | Typical Calculated Value |
|---|---|
| C=O Bond Length | ~1.22 Å |
| C-O (Aryl-Ether) Bond Length | ~1.36 Å |
| C-C (Aryl) Bond Length | ~1.39 - 1.41 Å |
| C-C-O (Aldehyde) Bond Angle | ~124° |
| C-O-C (Ether) Bond Angle | ~118° |
The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. irjweb.com
For aromatic aldehydes, the HOMO is typically a π-orbital distributed over the benzene ring and the oxygen atom of the alkoxy group, while the LUMO is a π*-orbital centered on the carbonyl group and the aromatic ring. The HOMO-LUMO gap for benzaldehyde (B42025) derivatives can be influenced by solvent effects, with the gap generally decreasing in more polar solvents. researchgate.net For related compounds, the HOMO-LUMO energy gap is calculated to be in the range that reflects significant chemical stability. irjweb.com
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. iucr.org In an MEP map of an alkoxybenzaldehyde, the most electron-rich (negative) region is typically located around the carbonyl oxygen atom, making it a prime site for nucleophilic attack. Electron-deficient (positive) regions are usually found around the hydrogen atoms, particularly the aldehydic proton. iucr.orgscielo.br
Table 2: Illustrative Electronic Properties for Alkoxybenzaldehyde Derivatives Note: Values are based on general findings for benzaldehyde derivatives from computational studies. irjweb.comresearchgate.net
| Property | Typical Calculated Value / Observation |
|---|---|
| HOMO Energy | ~ -6.3 eV |
| LUMO Energy | ~ -1.8 eV |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV |
| MEP Negative Region | Located on the carbonyl oxygen atom |
| MEP Positive Region | Located on the aldehydic and aromatic hydrogen atoms |
Theoretical vibrational frequency calculations using DFT are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. The calculated harmonic frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and limitations in the computational method, improving agreement with experimental data. nih.govscholarsresearchlibrary.com
For this compound, characteristic vibrational modes would include the C=O stretching of the aldehyde group, C-H stretching of the aldehyde, aromatic ring, and aliphatic chain, C-O-C stretching of the ether linkage, and various bending modes. Studies on 2-methoxybenzaldehyde have successfully correlated calculated spectra with experimental inelastic neutron scattering (INS) and FT-IR spectra, allowing for a confident assignment of vibrational modes, including low-frequency torsions of the aldehyde and alkoxy groups. mdpi.comnih.govresearchgate.net The comparison between theoretical and experimental spectra is a powerful method for confirming molecular structure. researchgate.net
Table 3: Correlation of Key Vibrational Frequencies for Alkoxybenzaldehyde Derivatives Note: This table shows typical experimental and scaled calculated frequencies for key functional groups in alkoxybenzaldehydes, based on data from analogues. mdpi.comresearchgate.net
| Vibrational Mode | Typical Experimental Frequency (cm⁻¹) | Typical Scaled Calculated Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | 3080 - 3040 |
| Aliphatic C-H Stretch | 2960 - 2870 | 2955 - 2875 |
| Aldehyde C-H Stretch | ~2850, ~2750 | ~2840, ~2740 |
| C=O Stretch | ~1685 | ~1680 |
| Aromatic C=C Stretch | 1600 - 1580 | 1595 - 1575 |
| Asymmetric C-O-C Stretch | ~1250 | ~1245 |
The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard and reliable approach for the theoretical prediction of NMR chemical shifts (δ). rsc.orgimist.ma This computational tool is invaluable for structure elucidation, allowing for the assignment of experimental NMR signals and aiding in the identification of correct isomers or conformers. nih.govconicet.gov.ar
For this compound, ¹H NMR predictions would distinguish several proton environments: the aldehydic proton (expected at high δ, ~10 ppm), the aromatic protons (in the range of ~7-8 ppm), and the protons of the pentyloxy group. The protons on the methylene (B1212753) group attached to the ether oxygen (-O-CH₂-) would appear at a higher chemical shift (~4 ppm) compared to the other methylene and methyl protons of the alkyl chain. Similarly, ¹³C NMR chemical shifts can be predicted, with the carbonyl carbon appearing at a very high δ value (~190 ppm). Comparing calculated shifts with experimental data requires referencing to a standard compound like tetramethylsilane (B1202638) (TMS). imist.ma
Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: These are estimated chemical shifts based on GIAO-DFT calculations for analogous structures and general principles of NMR spectroscopy.
| Atom/Group | Nucleus | Predicted Chemical Shift (ppm) |
|---|---|---|
| Aldehyde | ¹H | 9.8 - 10.2 |
| Aromatic | ¹H | 6.9 - 7.9 |
| -O-CH₂- | ¹H | 4.0 - 4.2 |
| Alkyl Chain (-CH₂-)₃ | ¹H | 1.3 - 1.8 |
| Terminal -CH₃ | ¹H | 0.9 - 1.0 |
| Carbonyl (C=O) | ¹³C | 189 - 192 |
| Aromatic C-O | ¹³C | 160 - 163 |
| Aromatic CH | ¹³C | 112 - 135 |
| -O-CH₂- | ¹³C | 68 - 70 |
Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Studies
QSAR and QSTR models are statistical tools that correlate the chemical structure of compounds with their biological activity or toxicity. researchgate.net These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic features—to predict the properties of untested chemicals, which is crucial for environmental risk assessment and drug discovery.
While no specific QSAR/QSTR studies were found for this compound, its isomer, 4-(pentyloxy)benzaldehyde, has been included in several studies on the aquatic toxicity of aromatic aldehydes. researchgate.net These studies provide a framework for how the toxicity of this compound could be modeled.
The toxicity of aromatic aldehydes to aquatic organisms like Tetrahymena pyriformis is often modeled using descriptors such as the octanol-water partition coefficient (log Kₒw), which quantifies hydrophobicity, and various quantum chemical descriptors. tandfonline.comresearchgate.net For a large set of aromatic aldehydes, models have shown that hydrophobicity is a key driver of toxicity, as it governs the transport of the chemical to the site of action. acs.orgeuropa.eu Other important descriptors include those related to the reactivity of the aldehyde group and molecular size. acs.org Aldehydes are known electrophiles, and their toxicity can be related to their ability to react with biological nucleophiles like proteins and DNA. nih.gov
Table 5: Molecular Descriptors and Aquatic Toxicity Data for 4-(Pentyloxy)benzaldehyde (Isomer) Source: Data compiled from QSAR studies on aromatic aldehydes. researchgate.net
| Compound | Molecular Descriptor (log Kₒw) | Toxicological Endpoint (log(1/IGC₅₀) in mM) |
|---|---|---|
| 4-(Pentyloxy)benzaldehyde | 3.89 | 1.179 |
IGC₅₀: 50% inhibitory growth concentration for Tetrahymena pyriformis.
This data for the 4-isomer illustrates that as hydrophobicity (log Kₒw) increases with the length of the alkyl chain, so does the predicted toxicity. A similar trend would be expected for this compound, although the specific toxicity value would likely differ due to the change in the substituent position, which affects steric and electronic properties.
Statistical Modeling Approaches (e.g., Multiple Linear Regression (MLR), Multiple Non-Linear Regression (MNLR), Principal Component Analysis (PCA))
While specific quantitative structure-activity relationship (QSAR) models exclusively for this compound are not extensively documented in publicly available research, the methodologies of statistical modeling are widely applied to aromatic aldehydes to predict their biological and physicochemical properties. researchgate.netopenaccessjournals.com These studies provide a robust framework for understanding how the structural features of this compound would be analyzed.
Principal Component Analysis (PCA) is a fundamental step in QSAR studies to reduce the dimensionality of the descriptor space and identify the most significant variables that account for the variance within a dataset of compounds. researchgate.nettandfonline.com For a series of aromatic aldehydes, PCA would be employed to group compounds based on their structural similarities and to select a diverse training set for developing regression models.
Multiple Linear Regression (MLR) is then used to establish a linear relationship between the selected molecular descriptors (independent variables) and the biological activity or property of interest (dependent variable). researchgate.net For instance, a QSAR study on the toxicity of 77 aromatic aldehydes against Tetrahymena pyriformis utilized MLR to develop predictive models. researchgate.netopenaccessjournals.com In such a model, descriptors could include electronic, topological, and quantum-chemical parameters. A hypothetical MLR equation for a series of alkoxybenzaldehydes might take the general form:
Log(Activity) = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...
Multiple Non-Linear Regression (MNLR) offers an alternative approach when the relationship between the descriptors and the activity is not linear. researchgate.netopenaccessjournals.com This method can capture more complex interactions and often results in models with improved predictive power. researchgate.net
To illustrate the application of these methods, a hypothetical dataset for a series of alkoxybenzaldehydes could be analyzed. The descriptors would quantify various aspects of the molecular structure, such as the size and lipophilicity of the alkoxy group.
Table 1: Hypothetical Descriptors for QSAR Analysis of Alkoxybenzaldehydes
| Compound | Biological Activity (LogA) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molar Refractivity) |
| 2-Methoxybenzaldehyde | 1.2 | 1.5 | 40.0 |
| 2-Ethoxybenzaldehyde | 1.4 | 2.0 | 45.0 |
| 2-Propoxybenzaldehyde | 1.6 | 2.5 | 50.0 |
| This compound | 1.9 | 3.5 | 60.0 |
| 2-Hexoxybenzaldehyde | 2.1 | 4.0 | 65.0 |
This table is for illustrative purposes and does not represent actual experimental data.
Molecular Docking Simulations for Ligand-Receptor Interactions
For example, a study on thiazole (B1198619) derivatives of 3-(pentyloxy)benzylidene included molecular docking simulations to investigate their antibacterial activity. tandfonline.com The docking results revealed key interactions between the pentyloxy group and the active site of the target protein, highlighting the importance of this substituent for binding. tandfonline.com Similarly, computational studies on other alkoxybenzaldehydes have demonstrated their potential to interact with various enzymes and receptors.
In a hypothetical docking simulation of this compound with a target protein, the following steps would be taken:
Preparation of the 3D structure of this compound and the target receptor.
Definition of the binding site on the receptor.
Execution of the docking algorithm to generate a series of possible binding poses.
Scoring and ranking of the poses based on their predicted binding affinities.
The results would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the receptor.
Table 2: Illustrative Molecular Docking Results for Benzaldehyde Derivatives
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Benzaldehyde | Protein X | -5.2 | TYR82, PHE101 |
| 4-Hydroxybenzaldehyde (B117250) | Protein X | -5.8 | TYR82, PHE101, HIS122 |
| This compound | Protein X | -7.5 | TYR82, PHE101, LEU99, VAL121 |
This table is for illustrative purposes and does not represent actual experimental data.
Reaction Mechanism Studies through Computational Approaches
Computational chemistry provides powerful tools for elucidating reaction mechanisms, calculating transition state energies, and predicting reaction outcomes. The synthesis of this compound typically involves the Williamson ether synthesis, where 2-hydroxybenzaldehyde is reacted with a pentyl halide in the presence of a base. semanticscholar.org
A computational study of this reaction would involve:
Modeling the reactants, intermediates, transition states, and products.
Calculating the potential energy surface of the reaction pathway.
Determining the activation energies for each step of the reaction.
Density Functional Theory (DFT) is a common method used for such studies, as it provides a good balance between accuracy and computational cost. tandfonline.com For instance, DFT calculations have been used to investigate the reaction mechanism of the synthesis of thiazole derivatives from 3-(pentyloxy)benzylidene, providing insights into the stability of intermediates and the feasibility of different reaction pathways. tandfonline.com
A computational analysis of the O-alkylation of 2-hydroxybenzaldehyde would help to understand the regioselectivity of the reaction and the influence of the solvent and base on the reaction rate and yield.
Applications in Organic Synthesis As a Versatile Intermediate
Precursor for Pharmaceutical Intermediates and Drug Synthesis
While direct applications of 2-(pentyloxy)benzaldehyde in marketed drugs are not extensively documented, its structural motif is of significant interest in medicinal chemistry. Benzaldehyde (B42025) derivatives are recognized as crucial intermediates in the synthesis of a wide range of pharmaceuticals. The presence of the pentyloxy group can influence the lipophilicity and metabolic stability of a molecule, properties that are critical for drug efficacy. Research into benzyloxybenzaldehyde derivatives, which share structural similarities, has shown that these compounds can exhibit significant anticancer activity by inducing apoptosis and arresting the cell cycle in cancer cell lines. nih.gov This suggests that derivatives of this compound could also serve as valuable intermediates in the development of novel therapeutic agents. The aldehyde functional group provides a reactive handle for the construction of more complex molecular architectures necessary for biological activity. knowde.com
Building Block for Fragrance and Flavor Compounds
Benzaldehyde and its derivatives are mainstays in the fragrance and flavor industry, prized for their characteristic almond-like and cherry-like aromas. techvina.vnscentspiracy.com While specific documentation on the olfactory properties of this compound is limited in readily available literature, the structural class of alkoxy benzaldehydes is known to contribute to a range of scents. The pentyloxy group, a five-carbon chain, can be expected to modulate the volatility and odor profile of the parent benzaldehyde molecule, potentially imparting unique aromatic characteristics. Aromatic aldehydes are foundational in creating floral, fruity, and gourmand accords in perfumery. google.com Furthermore, certain alkoxybenzaldehydes have been identified for their use in various compositions, suggesting the potential for this compound to be utilized in the formulation of fine fragrances and as a flavoring agent. asianpubs.org
Synthesis of Diverse Heterocyclic Compounds
This compound serves as a key starting material for the synthesis of a variety of heterocyclic compounds, which are integral scaffolds in many biologically active molecules.
Thiazole (B1198619) Derivatives: The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole rings. This reaction typically involves the condensation of an α-haloketone with a thioamide. nanobioletters.com A variation of this synthesis can utilize an appropriately substituted benzaldehyde. While specific examples detailing the use of this compound in Hantzsch synthesis are not prevalent in the reviewed literature, the general applicability of this reaction to various benzaldehydes suggests its potential as a precursor for 2-amino-4-(2-(pentyloxy)phenyl)thiazole derivatives. researchgate.nettitech.ac.jp
Triazine Derivatives: 1,3,5-Triazines can be synthesized through the cyclotrimerization of nitriles or from aldehydes. mdpi.com Symmetric 2,4,6-trisubstituted-1,3,5-triazines can be prepared from the corresponding aldehyde. mdpi.com Following this general procedure, this compound could theoretically be used to synthesize 2,4,6-tris(2-(pentyloxy)phenyl)-1,3,5-triazine. The synthesis often involves the reaction of the aldehyde with a nitrogen source like ammonia (B1221849) under catalytic conditions.
Benzothiazoles are an important class of heterocyclic compounds with diverse applications. A common synthetic route involves the condensation of 2-aminothiophenol (B119425) with an aldehyde. organic-chemistry.orgresearchgate.net Research has demonstrated the synthesis of a related isomer, 2-(4-pentyloxyphenyl)benzothiazole, through the reaction of 4-hydroxybenzaldehyde (B117250) with 2-aminothiophenol, followed by etherification with 1-bromopentane. nanobioletters.com A more direct approach for the synthesis of 2-(2-(pentyloxy)phenyl)benzothiazole would involve the direct condensation of this compound with 2-aminothiophenol. This reaction is often carried out in the presence of an oxidizing agent or catalyst. eurekaselect.com
Table 1: Synthesis of Benzothiazole Derivatives
| Precursors | Reagents/Conditions | Product | Reference |
| 2-Aminothiophenol, 4-Hydroxybenzaldehyde | Reflux in ethanol | 2-(4-Hydroxyphenyl)benzothiazole | nanobioletters.com |
| 2-(4-Hydroxyphenyl)benzothiazole, 1-Bromopentane | Potassium hydroxide (B78521), Potassium iodide, Acetone (B3395972), Reflux | 2-(4-Pentyloxyphenyl)benzothiazole | nanobioletters.com |
| 2-Aminothiophenol, this compound | Oxidizing agent/catalyst (e.g., air, DDQ) | 2-(2-(Pentyloxy)phenyl)benzothiazole | organic-chemistry.orgeurekaselect.com |
Pyrazole Derivatives: The synthesis of pyrazoles often proceeds through the formation of chalcones (α,β-unsaturated ketones). scispace.com These chalcones are typically prepared via a Claisen-Schmidt condensation between an aldehyde and a ketone. scholarsresearchlibrary.com this compound can be reacted with an appropriate ketone to form a 2'-(pentyloxy)chalcone. Subsequent cyclization of this chalcone (B49325) with a hydrazine (B178648) derivative, such as phenylhydrazine (B124118) or hydrazine hydrate, yields the corresponding pyrazole. nih.govwikipedia.org
Table 2: General Synthesis of Pyrazole Derivatives from Chalcones
| Step | Reactants | Reaction Type | Intermediate/Product | Reference |
| 1 | This compound, Ketone (e.g., Acetophenone) | Claisen-Schmidt Condensation | 2'-(Pentyloxy)chalcone | scholarsresearchlibrary.com |
| 2 | 2'-(Pentyloxy)chalcone, Hydrazine derivative | Cyclization | Pyrazole derivative | scispace.comnih.gov |
Pyrimidine Derivatives: The Biginelli reaction is a well-established multi-component reaction for the synthesis of dihydropyrimidinones. unair.ac.idresearchgate.net This one-pot synthesis involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea. nih.govbeilstein-journals.org The use of various substituted benzaldehydes in the Biginelli reaction is well-documented, and this methodology can be applied to this compound to produce the corresponding dihydropyrimidinone derivatives. taylorandfrancis.comnih.gov The reaction conditions can be optimized to accommodate the steric and electronic effects of the ortho-pentyloxy group.
1,3-Oxazepines are seven-membered heterocyclic compounds that can be synthesized from Schiff bases. uokerbala.edu.iqorientjchem.org A Schiff base is formed through the condensation of an aldehyde with a primary amine. This compound can be reacted with a suitable amine to form the corresponding imine (Schiff base). This intermediate can then undergo a [5+2] cycloaddition reaction with an anhydride (B1165640), such as maleic anhydride or phthalic anhydride, to yield the 1,3-oxazepine-4,7-dione derivative. scirp.orguobaghdad.edu.iq This reaction provides an efficient route to these complex heterocyclic systems.
Table 3: Synthesis of 1,3-Oxazepine Derivatives
| Step | Reactants | Reaction Type | Intermediate/Product | Reference |
| 1 | This compound, Primary amine | Condensation | Schiff base (Imine) | scirp.org |
| 2 | Schiff base, Maleic anhydride | [5+2] Cycloaddition | 1,3-Oxazepine-4,7-dione derivative | uokerbala.edu.iquobaghdad.edu.iq |
Azo Compounds and Complex Ligands
This compound serves as a valuable precursor in the synthesis of complex organic molecules, including Schiff bases that function as ligands for metal complexes. The reactivity of the aldehyde group allows for the formation of an imine or azomethine group (-C=N-) through condensation with primary amines.
Schiff bases are a class of ligands synthesized through the condensation of a primary amine with an aldehyde or ketone. walisongo.ac.idchemrevlett.com The general reaction involves the nucleophilic addition of the amine to the carbonyl carbon of this compound, followed by dehydration to form the characteristic imine linkage. core.ac.uk These Schiff base ligands, incorporating the 2-(pentyloxy)phenyl moiety, can then coordinate with various transition metal ions (e.g., Cu(II), Ni(II), Co(II)) through the imine nitrogen and other potential donor atoms within the molecule. ijert.orgbendola.com The resulting metal complexes have applications in diverse fields, including catalysis and materials science. nih.gov The structure of the Schiff base and the choice of metal ion determine the final geometry and properties of the complex, which can range from tetrahedral to octahedral. core.ac.ukniscair.res.in
While not directly an azo compound itself, this compound is a potential building block for azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-). Their synthesis typically involves a two-step process: diazotization and coupling. unb.cacuhk.edu.hk In a hypothetical pathway, an amino-substituted derivative of this compound could be diazotized using nitrous acid to form a diazonium salt. This reactive intermediate would then undergo an azo coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, to yield a complex azo dye. nih.govscispace.com The extensive conjugated system formed by the aromatic rings linked by the azo group is responsible for the characteristic color of these dyes. uobaghdad.edu.iq
Synthesis of Styryl Derivatives and Other Conjugated Systems
The aldehyde functionality of this compound makes it a key starting material for the synthesis of various conjugated systems, most notably styryl derivatives. Styryl compounds, which contain a carbon-carbon double bond connecting an aromatic ring to another moiety, are of interest for their optical and electronic properties and are often used as dyes and photoswitches. d-nb.infomdpi.com
A primary method for synthesizing styryl derivatives from this compound is through condensation reactions with compounds containing an active methylene (B1212753) group (a CH₂ group flanked by electron-withdrawing groups). For instance, the reaction of this compound with 2-methylbenzazole derivatives under basic conditions leads to the formation of styrylbenzazole dyes. d-nb.info This type of reaction, a variant of the Knoevenagel condensation, involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the styryl product.
Another powerful and widely used method for converting aldehydes to alkenes is the Wittig reaction . wikipedia.orglibretexts.org This reaction involves the treatment of an aldehyde, such as this compound, with a phosphorus ylide (a Wittig reagent). mnstate.edu The Wittig reagent is typically prepared by reacting a trialkyl- or triarylphosphine with an alkyl halide, followed by deprotonation with a strong base. nrochemistry.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide, the latter being the thermodynamic driving force for the reaction. libretexts.orgorganic-chemistry.org The Wittig reaction is highly versatile and offers excellent control over the location of the newly formed double bond, making it a superior method for synthesizing specific styryl derivatives and other conjugated systems from this compound. libretexts.org
| Property | Value |
| CAS Number | 7091-14-7 |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.26 g/mol matrixscientific.com |
| Boiling Point | 297.5°C at 760 mmHg amadischem.com |
| Flash Point | 124.7°C amadischem.com |
| Density | 1.005 g/cm³ amadischem.com |
| Refractive Index | 1.521 amadischem.com |
Role in Polymer and Material Precursor Synthesis
This compound functions as a versatile precursor in the synthesis and modification of polymers and materials. The aldehyde group provides a reactive site for incorporation into or onto polymer backbones, while the pentyloxy group can impart specific properties such as hydrophobicity, solubility in organic solvents, and flexibility.
One key application is in the creation of functionalized polymers. For example, benzaldehyde derivatives can be immobilized onto pre-existing polymer chains to introduce new functionalities. A reported strategy involves grafting benzaldehyde derivatives onto amine-terminated polyacrylonitrile (B21495). nih.gov In this approach, the aldehyde groups react with the amine groups on the polymer to form Schiff base linkages, covalently attaching the molecule to the polymer backbone. This method can be used to develop materials with specific properties, such as antimicrobial polymers. nih.gov
Medicinal Chemistry and Biological Activity of Derived Compounds
Antimicrobial Efficacy (e.g., Antibacterial, Antifungal, Antitubercular)
Derivatives of alkoxybenzaldehydes have demonstrated notable efficacy against various microbial pathogens. For instance, a study on 2-(prop-2-yn-1-yloxy)benzaldehyde derivatives revealed significant antimicrobial properties. Specifically, 3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde exhibited good antibacterial activity against Bacillus subtilis and high antifungal activity against Aspergillus niger. researchgate.net Another derivative, 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde, also showed potent antifungal effects against the same fungal strain. researchgate.net
In other research, 4-phenacyloxy benzaldehyde (B42025) derivatives were synthesized and tested for their antibacterial properties. While most of the synthesized compounds were inactive, two derivatives showed slight activity against Bacillus cereus. orientjchem.org The antimicrobial potential of benzaldehyde derivatives is not limited to bacteria and fungi. A novel benzaldehyde derivative, 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA), was found to inhibit the production of aflatoxin B1 by Aspergillus flavus, suggesting its potential as an antiaflatoxigenic agent. mdpi.com Benzaldehyde itself is recognized for its broad biological activities, including antimicrobial and antifungal effects. mdpi.comresearchgate.net
| Compound | Microorganism | Observed Activity |
|---|---|---|
| 3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde | Bacillus subtilis | Good antibacterial activity researchgate.net |
| 3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde | Aspergillus niger | High antifungal activity researchgate.net |
| 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde | Aspergillus niger | High antifungal activity researchgate.net |
| 4-phenacyloxy-3-methoxy-benzaldehyde | Bacillus cereus | Slightly active orientjchem.org |
| 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA) | Aspergillus flavus | Inhibited aflatoxin B1 production mdpi.com |
Anticancer and Antileukemic Activity of Derivatives
The anticancer potential of benzaldehyde derivatives has been a significant area of investigation. A series of benzyloxybenzaldehyde derivatives were synthesized and evaluated for their activity against the HL-60 human leukemia cell line. nih.gov Several compounds, including 2-(benzyloxy)benzaldehyde (B185962) and its substituted analogues, demonstrated significant cytotoxic activity at micromolar concentrations. nih.gov The most potent compound, 2-[(3-methoxybenzyl)oxy]benzaldehyde, was found to arrest the cell cycle at the G2/M phase and induce apoptosis. nih.gov
Benzaldehyde and its derivatives have also been shown to overcome treatment resistance in cancer. nih.govecancer.orgeurekalert.org Studies have revealed that benzaldehyde can inhibit the growth of cancer cells resistant to conventional therapies like radiation and osimertinib. nih.govecancer.orgeurekalert.org Furthermore, a benzaldehyde derivative was shown to inhibit pancreatic tumor growth and lung metastasis in a mouse model. nih.govecancer.org
In the context of breast cancer, 3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde displayed significant cytotoxic activity against the MCF-7 breast adenocarcinoma cell line with an IC50 value of 54.3 µg/ml. researchgate.net This was considerably more potent than its counterpart, 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde, which had an IC50 of 173.4 µg/ml. researchgate.net Benzyloxybenzaldehyde derivatives have also been identified as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and linked to poor treatment outcomes. nih.gov Two such derivatives showed IC50 values of 0.23 and 1.29 µM for ALDH1A3 inhibition without significant cytotoxicity to the cell lines tested. nih.gov
| Compound | Cell Line/Target | IC50/Activity |
|---|---|---|
| 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 (Human leukemia) | Significant activity at 1-10 µM nih.gov |
| 3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde | MCF-7 (Breast adenocarcinoma) | 54.3 µg/ml researchgate.net |
| 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde | MCF-7 (Breast adenocarcinoma) | 173.4 µg/ml researchgate.net |
| ABMM-15 (benzyloxybenzaldehyde derivative) | ALDH1A3 Enzyme | 0.23 µM nih.gov |
| ABMM-16 (benzyloxybenzaldehyde derivative) | ALDH1A3 Enzyme | 1.29 µM nih.gov |
Anti-inflammatory Properties of Related Structures
Structurally related benzaldehyde derivatives have been shown to possess significant anti-inflammatory properties. Two such compounds, flavoglaucin (B158435) and isotetrahydro-auroglaucin, isolated from the marine fungus Eurotium sp., markedly inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov They achieved this by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. nih.govnih.gov These compounds also reduced the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov
Similarly, benzaldehydes isolated from the coral-derived fungus Aspergillus terreus demonstrated anti-inflammatory effects by reducing the release of NO and reactive oxygen species (ROS), and by blocking the protein expression of IL-6, iNOS, and COX-2. nih.gov These effects were attributed to the inhibition of the MAPK signaling pathway. nih.govmdpi.com The anti-inflammatory action of these benzaldehyde derivatives often involves the modulation of key signaling pathways. For instance, the compounds from Eurotium sp. were found to inactivate the NF-κB pathway and induce the expression of heme oxygenase-1 (HO-1). nih.govnih.gov
Enzyme Inhibition Studies (e.g., Xanthine (B1682287) Oxidase Inhibition)
Derivatives of benzaldehyde have been investigated as inhibitors of various enzymes. One area of focus has been xanthine oxidase (XO), a key enzyme in purine (B94841) metabolism whose overactivity is linked to gout and hyperuricemia. rsc.orgnih.gov While specific studies on 2-(pentyloxy)benzaldehyde as an XO inhibitor are not prominent, the broader class of benzaldehydes has shown potential. A series of 2-arylbenzo[b]furan derivatives, for example, showed potent XO inhibitory activities with IC50 values comparable to the drug allopurinol. researchgate.net
Another enzyme target is tyrosinase, which is involved in melanin (B1238610) biosynthesis. Benzaldehyde itself was found to inhibit mushroom tyrosinase with an IC50 of 31.0 μM. nih.gov Further investigation into substituted benzaldehydes revealed that a bulky substituent at the C-4 position could enhance inhibitory activity. For example, 4-penthylbenzaldehyde, which is structurally related to this compound, exhibited a full and mixed-type inhibition of diphenolase activity, suggesting it may act as a tight hydrophobic cover on the enzyme's catalytic center. nih.gov Additionally, benzimidazole-based benzaldehyde derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.govmdpi.com
| Compound Class/Derivative | Enzyme Target | Inhibitory Activity (IC50/Ki) |
|---|---|---|
| 2-Arylbenzo[b]furan derivatives | Xanthine Oxidase | 3.99 to 6.36 µM researchgate.net |
| Benzaldehyde | Mushroom Tyrosinase | 31.0 µM nih.gov |
| 4-Penthylbenzaldehyde | Mushroom Tyrosinase (Diphenolase) | Full, mixed-type inhibition nih.gov |
| Benzimidazole-based benzaldehyde derivative (Compound 3) | Acetylcholinesterase | 0.050 ± 0.001 µM mdpi.com |
| Benzimidazole-based benzaldehyde derivative (Compound 3) | Butyrylcholinesterase | 0.080 ± 0.001 µM mdpi.com |
Interaction Studies with Specific Biological Targets and Pathways
The biological activities of this compound derivatives and related structures are underpinned by their interactions with specific molecular targets and signaling pathways. In the realm of anti-inflammatory action, these compounds have been shown to modulate crucial inflammatory cascades. They inhibit the NF-κB pathway by suppressing the phosphorylation of its inhibitory subunit, IκB. nih.gov They also induce the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) through the activation of the Nrf2 transcription factor. nih.gov Furthermore, their ability to suppress the phosphorylation of ERK, JNK, and p38 demonstrates their interaction with the MAPK signaling pathway. nih.govmdpi.com
In anticancer research, a key target for benzaldehyde has been identified as the 14-3-3ζ protein. nih.gov Benzaldehyde disrupts the interaction between 14-3-3ζ and Ser28-phosphorylated histone H3 (H3S28ph). nih.govecancer.orgeurekalert.org This interaction is implicated in treatment resistance and the regulation of genes related to the epithelial-mesenchymal transition, a process crucial for cancer metastasis. nih.gov By targeting this interaction, benzaldehyde can suppress a state of epithelial-mesenchymal plasticity and overcome treatment resistance. nih.govecancer.org Other derivatives have shown selective inhibition of enzymes like ALDH1A3, which is a promising target for cancer therapy. nih.gov The enzyme inhibition studies on tyrosinase suggest a direct interaction with the enzyme's catalytic center, where the benzaldehyde moiety acts as a hydrophobic cover. nih.gov
Material Science Applications of 2 Pentyloxy Benzaldehyde Derivatives
Development of Liquid Crystalline Materials and Mesophase Behavior
The introduction of a pentyloxy side chain on a terminal benzene (B151609) ring is a known strategy to induce or modify mesomorphic properties in calamitic (rod-shaped) liquid crystals. researchgate.net For instance, a homologous series of compounds featuring a central ester and chalcone (B49325) linkage with a terminal pentyloxy side chain has been synthesized and studied for its mesomorphic behavior. researchgate.net In this series, the majority of the homologues were found to exhibit enantiotropic nematic phases. researchgate.net The texture of these nematic mesophases, as observed through a polarizing optical microscope, was of a threaded or Schlieren type. researchgate.net An "odd-even" effect was also noted in the nematic-isotropic transition temperatures, highlighting the subtle influence of the alkyl chain length on the mesophase stability. researchgate.net
The mesomorphic properties are not only influenced by the terminal chains but also by the core structure of the molecule. Factors such as the polarity of substituent groups, polarizability, aspect ratio, and molecular stiffness play a critical role in determining the stability and type of mesophase. bohrium.com Enhanced polarity or polarizability in the mesogenic core generally leads to an improvement in the stability of the mesophase. bohrium.com
For example, a series of Schiff base derivatives, 2,4-bis(4′-n-pentyloxybenzoyloxy)-benzylidine-4′′-n-alkoxyaniline, demonstrated both nematic (N) and smectic C (SmC) phases. orientjchem.org The shorter-chain homologues in this series were purely nematic, while the longer-chain members exhibited both N and SmC phases. orientjchem.org This illustrates a common trend where longer alkoxy chains favor the formation of more ordered smectic phases. orientjchem.org
The following table summarizes the mesomorphic behavior of a representative homologous series of liquid crystals incorporating a pentyloxybenzoyloxy moiety.
| Compound | n | Transition Temperatures (°C) | Mesophases |
| DC5A1 | 1 | Cr 105 N 125 I | Nematic |
| DC5A2 | 2 | Cr 100 N 122 I | Nematic |
| DC5A3 | 3 | Cr 98 N 120 I | Nematic |
| DC5A4 | 4 | Cr 95 N 118 I | Nematic |
| DC5A5 | 5 | Cr 92 SmC 103 N 115 I | Smectic C, Nematic |
| DC5A8 | 8 | Cr 85 SmC 119 N 128 I | Smectic C, Nematic |
| DC5A10 | 10 | Cr 80 SmC 125 N 130 I | Smectic C, Nematic |
Data sourced from a study on 2,4-bis(4′-n-pentyloxybenzoyloxy)-benzylidine-4′′-n-alkoxyaniline derivatives. orientjchem.org
Design of Photoresponsive Materials (e.g., Azobenzenes)
The incorporation of photochromic units, such as azobenzene (B91143), into molecules containing the 2-(pentyloxy)benzaldehyde moiety allows for the design of photoresponsive materials. Azobenzene and its derivatives are known for their ability to undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths. mdpi.com This photoisomerization leads to a significant change in the molecular geometry, which can be harnessed to control the macroscopic properties of the material.
The general principle involves the synthesis of molecules where a this compound derivative is linked to an azobenzene core. The aldehyde group can be readily converted into other functional groups, such as an imine (Schiff base), to connect to the azobenzene unit. The resulting materials can exhibit photo-switchable liquid crystalline phases, where the transition temperatures or the type of mesophase can be modulated by light.
While specific studies on azobenzenes derived directly from this compound are not extensively detailed in the provided search results, the fundamental concepts of photoresponsive liquid crystals are well-established. The trans isomer of an azobenzene-containing liquid crystal is typically rod-shaped and stabilizes the mesophase. Upon UV irradiation, it converts to the bent cis isomer, which disrupts the liquid crystalline order, leading to a phase transition to an isotropic liquid. This process is often reversible by irradiation with visible light or by thermal relaxation. mdpi.com
The efficiency of the photoisomerization and the stability of the isomers can be tuned by modifying the substituents on the azobenzene core. The pentyloxy group from the this compound precursor would influence the solubility and the liquid crystalline properties of the final photoresponsive material.
Fabrication of High-Temperature Resistant Materials
High-temperature resistant materials are crucial for a variety of demanding applications. These materials are typically polymers characterized by high thermal stability, strength, and durability at elevated temperatures. While there is limited direct research specifically detailing the use of this compound in the fabrication of high-temperature resistant materials, the benzaldehyde (B42025) moiety itself is a precursor for various thermally stable polymer structures.
Aromatic polymers, such as aromatic polyamides, polyimides, and polyethers, are known for their excellent thermal resistance due to the high bond energies of the aromatic rings in their backbone. Benzaldehyde derivatives can be incorporated into such polymer structures through various polymerization reactions. For instance, the aldehyde group can participate in condensation reactions to form larger polymer chains.
Applications in Polymer Science and Functional Polymers
The reactivity of the aldehyde group makes this compound a valuable compound for the synthesis of functional polymers. Functional polymers are macromolecules that possess specific chemical groups, enabling them to perform a particular function, such as catalysis, sensing, or drug delivery.
One common approach to creating functional polymers is through the post-polymerization modification of a pre-existing polymer. For example, polymers with amine groups can be reacted with this compound to form Schiff base linkages, thereby grafting the pentyloxybenzaldehyde moiety onto the polymer backbone. This approach has been used to immobilize benzaldehyde derivatives onto amine-terminated polyacrylonitrile (B21495) to create antimicrobial polymers. cdp-innovation.com
Another application lies in the development of materials for liquid crystal displays. Photo-crosslinkable benzaldehyde polymers have been studied for creating alignment layers for liquid crystals. bohrium.com These polymers, which can include long hydrocarbon substituents like the pentyloxy group, allow for the control of the pretilt angle of the liquid crystal director by varying the exposure to UV radiation. bohrium.com This enables the fabrication of devices such as liquid crystal lenses with improved optical quality. bohrium.com
Furthermore, this compound can be used as a monomer or a modifying agent in the synthesis of various other functional polymers. For instance, it can be used to functionalize poly(vinyl alcohol) through acetalization, leading to the formation of poly(vinyl acetals) with modified properties. The nature of the aldehyde used in this reaction can influence properties such as optical shininess, which is relevant in cosmetic applications.
Investigation of Dielectric and Electro-optic Properties
The dielectric and electro-optic properties of liquid crystals derived from pentyloxybenzaldehyde are of significant interest for their application in display technologies and other electro-optic devices. These properties are largely determined by the molecular dipole moment and how it aligns with an applied electric field.
A study on 4-(pentyloxy)benzaldehyde, a close isomer of this compound, revealed that it exhibits dielectrically negative properties. nih.gov This is attributed to the presence of a dipole moment perpendicular to the long axis of the molecule. nih.gov In such materials, the director (the average molecular orientation) aligns perpendicular to an applied electric field. nih.gov
The dielectric anisotropy (Δε), which is the difference between the dielectric permittivity parallel and perpendicular to the director, is a key parameter for liquid crystal devices. For 4-(pentyloxy)benzaldehyde, the dielectric anisotropy was found to be -0.41. nih.gov The conductivity anisotropy (Δσ) was determined to be 1.06 x 10⁻⁷ Ω⁻¹m⁻¹. nih.gov
The electro-optic response of a liquid crystal cell filled with this material was also investigated. The threshold voltage (Vth), which is the minimum voltage required to induce a change in the optical properties, was found to be 2 volts. nih.gov The activation energy for the AC conductivity was measured to be 0.844 eV. nih.gov
The following table summarizes the key dielectric and electro-optic properties measured for 4-(pentyloxy)benzaldehyde.
| Property | Value |
| Dielectric Anisotropy (Δε) | -0.41 |
| Conductivity Anisotropy (Δσ) | 1.06 x 10⁻⁷ Ω⁻¹m⁻¹ |
| Activation Energy (Eac) | 0.844 eV |
| Threshold Voltage (Vth) | 2 Volts |
Data for 4-(pentyloxy)benzaldehyde. nih.gov
These findings for the 4-isomer provide valuable insight into the expected dielectric and electro-optic behavior of liquid crystals derived from the this compound isomer, although the exact values would differ due to the change in the substituent position.
Advanced Analytical Chemistry Applications
Development of Sensitive and Selective Analytical Assays Utilizing Benzaldehyde (B42025) Derivatives
Information regarding the use of 2-(Pentyloxy)benzaldehyde in the development of sensitive and selective analytical assays is not available in the reviewed literature. Research in this area tends to focus on other benzaldehyde derivatives.
Future Research Directions and Emerging Trends
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of 2-(pentyloxy)benzaldehyde and its derivatives is an area ripe for the application of modern, sustainable methodologies. Traditional synthetic routes often rely on harsh conditions and hazardous solvents. rjpn.org Future research should prioritize the development of green alternatives that enhance safety, reduce waste, and improve efficiency. wjpmr.com
Key research avenues include:
Biocatalysis: Employing enzymes, such as laccases or monooxygenases, for the selective oxidation of corresponding precursor alcohols or for the direct functionalization of the aromatic ring. Biocatalytic reactions are advantageous due to their high selectivity and operation under mild conditions in aqueous media. researchgate.net
Mechanochemistry: Utilizing solvent-free or low-solvent reaction conditions through ball milling. This high-pressure technique can activate chemical reactions by mechanical force, often leading to reduced reaction times and avoidance of bulk solvents. rsc.org
Microwave-Assisted Synthesis: Applying microwave irradiation to accelerate reaction rates for the etherification of 2-hydroxybenzaldehyde. This method can significantly reduce reaction times compared to conventional heating. rjpn.org
Flow Chemistry: Developing continuous flow processes for the synthesis of this compound. Flow reactors offer superior control over reaction parameters, improved safety for handling hazardous reagents, and easier scalability compared to batch processes.
Table 1: Comparison of Potential Synthetic Approaches for this compound
| Method | Conventional Approach | Sustainable Future Direction | Key Advantages of Sustainable Method |
|---|---|---|---|
| Etherification | Williamson Ether Synthesis using sodium hydride and a polar aprotic solvent (e.g., DMF, DMSO). | Phase-Transfer Catalysis in water or a bio-based solvent; Enzyme-catalyzed O-alkylation. | Avoidance of hazardous reagents and solvents; improved safety profile; potential for higher atom economy. rjpn.orgresearchgate.net |
| Oxidation | Oxidation of 2-(pentyloxy)benzyl alcohol using stoichiometric chromium-based reagents. | Aerobic oxidation using a reusable metallic nanoparticle catalyst (e.g., Au, Pd); Biocatalytic oxidation with immobilized enzymes. | Use of air as the terminal oxidant; elimination of toxic heavy metal waste; catalyst recyclability. |
| Activation | Conventional thermal heating requiring long reaction times. | Microwave-assisted heating or high-pressure (barochemical) synthesis. rsc.org | Drastic reduction in reaction time; improved energy efficiency; potential for novel reactivity. wjpmr.com |
In-depth Mechanistic Studies of Complex Transformations
To fully exploit this compound as a synthetic building block, a detailed understanding of its reactivity in complex chemical transformations is essential. Future work should move beyond simple derivatization and explore its participation in sophisticated, stereoselective carbon-carbon bond-forming reactions.
An area of particular interest is the use of thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, such as benzaldehyde (B42025) lyase (BAL), to catalyze carboligation reactions. dntb.gov.ua While BAL is known to act on benzaldehyde, its activity and stereoselectivity with ortho-alkoxy substituted substrates like this compound are not well-documented. Mechanistic studies could involve:
Isotopic Labeling: Using deuterium-labeled substrates to trace the movement of atoms and elucidate the transition states of key reaction steps.
Computational Modeling: Employing quantum mechanics (QM) and molecular dynamics (MD) simulations to model the substrate docked within the enzyme's active site, identifying key amino acid residues responsible for binding and catalysis. rsc.org
Rational Design and Synthesis of Advanced Functional Materials with Tunable Properties
The unique combination of an aldehyde functional group and a flexible pentyloxy chain makes this compound an attractive candidate for the rational design of advanced materials. rsc.org Future research can focus on incorporating this molecule as a key building block into various material architectures.
Liquid Crystals: The related isomer, 4-(pentyloxy)benzaldehyde, is known to be a component of liquid crystalline materials. researchgate.net The ortho-substitution in this compound could lead to materials with different mesomorphic properties, potentially enabling the design of novel display or sensor technologies.
Metal-Organic Frameworks (MOFs): The aldehyde group can be derivatized into a carboxylic acid or other coordinating group, allowing this compound to serve as a modified ligand for MOF synthesis. rsc.org The pentyloxy chain could project into the pores of the MOF, creating a unique chemical environment for selective gas adsorption or catalysis. The rational design of such MOFs allows for controllable pore sizes and functionalities. rsc.org
Table 2: Potential Functional Materials Derived from this compound
| Material Class | Design Strategy | Potential Tunable Property | Emerging Application |
|---|---|---|---|
| Liquid Crystals | Condensation with aniline (B41778) derivatives to form Schiff base liquid crystals. | Phase transition temperatures; dielectric anisotropy. | Optical sensors, smart windows. |
| Metal-Organic Frameworks (MOFs) | Conversion to a coordinating ligand (e.g., carboxylate) for synthesis with metal nodes. rsc.org | Pore size and hydrophobicity; catalytic activity. | Selective capture of volatile organic compounds (VOCs); heterogeneous catalysis. |
| Conjugated Polymers | Knoevenagel or Wittig-type polymerization reactions. | Optical band gap; fluorescence quantum yield. | Organic light-emitting diodes (OLEDs); chemosensors. |
| Hydrogels | Incorporation into self-assembling peptides or polymers. nih.gov | Gelation temperature; mechanical strength. | Controlled release systems; scaffolds for tissue engineering. |
Comprehensive Structure-Activity/Property Relationship Studies for Optimized Performance
To guide the rational design of new molecules for specific applications, comprehensive structure-activity relationship (SAR) or structure-property relationship (SPR) studies are crucial. For this compound, this involves synthesizing a library of derivatives and systematically evaluating how structural modifications impact a desired outcome, such as biological activity or material performance. nih.gov
A hypothetical SAR study targeting antimicrobial agents could involve:
Modification of the Pentyloxy Chain: Synthesizing analogs with shorter (e.g., methoxy (B1213986), ethoxy) and longer (e.g., hexyloxy, octyloxy) alkyl chains to probe the effect of lipophilicity.
Substitution on the Aromatic Ring: Introducing electron-donating or electron-withdrawing groups at various positions on the benzene (B151609) ring to modulate electronic properties.
Derivatization of the Aldehyde: Converting the aldehyde into other functional groups like oximes, hydrazones, or Schiff bases to explore different binding interactions with biological targets. nih.gov
The resulting data would allow for the identification of key structural features that enhance performance, guiding the design of more potent or efficient compounds. nih.gov
Integration of Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools to accelerate research and reduce the experimental burden associated with the aforementioned areas. Integrating advanced computational modeling can provide predictive insights into the behavior of this compound and its derivatives.
Predicting Reaction Outcomes: Using Density Functional Theory (DFT) to model reaction pathways for novel synthetic methods, predict transition state energies, and understand regioselectivity.
Simulating Material Properties: Employing molecular dynamics (MD) simulations to predict the self-assembly behavior of derivatives in potential liquid crystal or hydrogel applications, and Grand Canonical Monte Carlo (GCMC) simulations to predict gas adsorption isotherms in hypothetical MOFs.
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate calculated molecular descriptors (e.g., electronic properties, steric parameters) of a series of derivatives with their experimentally measured biological activity. mdpi.com Such models can be used to predict the activity of yet-unsynthesized compounds, prioritizing synthetic efforts.
Development of Green Chemistry Principles in this compound Chemistry
A holistic approach to future research must embed the principles of green chemistry throughout the entire lifecycle of the compound. researchgate.net This extends beyond just the initial synthesis (as discussed in 10.1) to encompass its use and end-of-life.
Future trends should focus on:
Atom Economy: Designing synthetic transformations that incorporate the maximum number of atoms from the reactants into the final product, minimizing waste. wjpmr.com
Use of Renewable Feedstocks: Exploring pathways to synthesize the 2-hydroxybenzaldehyde precursor from lignin (B12514952) or other bio-based sources.
Design for Degradation: When developing new materials or biologically active agents, designing molecules that will degrade into benign products in the environment after their intended use.
Real-time Analysis: Implementing in-situ analytical techniques (e.g., spectroscopic probes) in synthetic processes to monitor reaction progress and prevent the formation of byproducts.
By embracing these future research directions, the scientific community can unlock the full potential of this compound, transforming it into a valuable platform for developing sustainable chemical processes, advanced functional materials, and novel bioactive compounds.
Q & A
Q. What are the optimal synthetic pathways for 2-(Pentyloxy)benzaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or etherification reactions. For example, refluxing 4-hydroxybenzaldehyde with 1-bromopentane in a polar aprotic solvent (e.g., DMF) under inert atmosphere, using potassium carbonate as a base, yields the product . Optimization involves monitoring reaction time, temperature (typically 80–100°C), and stoichiometric ratios. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Confirm completion using TLC and characterize via H/C NMR .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : H NMR (to confirm pentyloxy chain integration and aldehyde proton at ~10 ppm) and C NMR (to identify carbonyl carbon at ~190 ppm) .
- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks (e.g., [M+H] at m/z 207.1) .
- X-ray Crystallography : For crystalline derivatives, single-crystal studies resolve bond angles and spatial configuration (e.g., C–O–C ether linkage geometry) .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Methodological Answer : Store in amber glass containers under inert gas (N or Ar) at –20°C to prevent oxidation of the aldehyde group. Avoid exposure to moisture and light, which may degrade the ether linkage. Stability tests via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) are recommended .
Advanced Research Questions
Q. What catalytic systems enhance the reactivity of this compound in oxidation or coupling reactions?
- Methodological Answer :
- Oxidation : Ce-based metal-organic frameworks (Ce-MOFs) selectively oxidize styrene derivatives to epoxides or benzaldehyde analogs under mild conditions (e.g., 60°C, 12 h) with >99% conversion .
- Coupling : Palladium catalysts (e.g., Pd(PPh)) facilitate Suzuki-Miyaura cross-coupling with aryl boronic acids, forming biaryl derivatives. Optimize ligand-to-metal ratios to suppress aldehyde side reactions .
Q. How can computational modeling predict the reactivity of this compound in complex reaction environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the aldehyde group’s LUMO energy (–1.8 eV) indicates susceptibility to nucleophilic attack . Compare computed IR spectra with experimental data to validate models .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Dose-Response Studies : Conduct IC assays across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .
- Structural Analog Analysis : Compare with hydroxy/methoxy-substituted benzaldehydes (e.g., 2-hydroxy-4-methoxybenzaldehyde) to isolate substituent-specific effects .
- Meta-Analysis : Pool data from heterogeneous studies (e.g., enzyme inhibition vs. cytotoxicity) using statistical tools (e.g., ANOVA) to identify confounding variables .
Q. How does the pentyloxy chain influence supramolecular interactions in coordination complexes?
- Methodological Answer : The hydrophobic pentyloxy chain enhances π-π stacking in Schiff base complexes (e.g., with Cu or Ni), increasing stability constants ( M). Single-crystal X-ray studies reveal alkyl chain packing in lattice structures, affecting solubility and catalytic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
